2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide
Description
2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide is a thiazole-based small molecule featuring a chloro-substituted propionamide backbone and a 3,4-difluorophenyl group at the 4-position of the thiazole ring. This compound belongs to a broader class of thiazole derivatives, which are extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and enzyme-inhibitory activities . Its synthesis typically involves multi-step reactions starting from substituted acetophenones and thiourea to form thiazole intermediates, followed by chloroacetylation and subsequent modifications (see Scheme 1 in ) .
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2OS/c1-6(13)11(18)17-12-16-10(5-19-12)7-2-3-8(14)9(15)4-7/h2-6H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOXIDYZMHFRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194165 | |
| Record name | 2-Chloro-N-[4-(3,4-difluorophenyl)-2-thiazolyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565165-72-2 | |
| Record name | 2-Chloro-N-[4-(3,4-difluorophenyl)-2-thiazolyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565165-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(3,4-difluorophenyl)-2-thiazolyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the 2-Chloropropionamide Moiety: The final step involves the acylation of the thiazole derivative with 2-chloropropionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the propionamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that thiazole-based compounds could induce apoptosis in cancer cells through the activation of specific pathways .
2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that thiazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics . The presence of the difluorophenyl group enhances its efficacy against resistant strains.
3. Enzyme Inhibition
Another significant application is in enzyme inhibition. Thiazole derivatives have been identified as potent inhibitors of certain enzymes involved in metabolic pathways related to diseases like diabetes and obesity. This property suggests potential therapeutic applications in managing these conditions .
Agrochemical Applications
1. Pesticide Development
The structural characteristics of this compound make it suitable for agrochemical formulations aimed at pest control. Its effectiveness against specific pests has been documented, indicating its potential use as a pesticide or herbicide .
2. Plant Growth Regulators
Research has also explored the use of thiazole derivatives as plant growth regulators. Compounds with similar structures have been shown to promote growth and enhance resistance against environmental stressors in plants .
Material Science Applications
1. Polymer Chemistry
In material science, thiazole compounds are being investigated for their role in developing new polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been shown to improve material performance under various conditions .
2. Coatings and Adhesives
The compound's chemical stability makes it a candidate for use in coatings and adhesives that require durability and resistance to environmental degradation. Research is ongoing to evaluate its effectiveness in these applications .
Summary of Case Studies
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial activity | Induces apoptosis; inhibits growth of resistant strains |
| Agrochemicals | Pesticide development and plant growth regulation | Effective against specific pests; promotes plant growth |
| Material Science | Use in polymer chemistry for enhanced material properties | Improves thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Biological Activity
Overview
2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide is a synthetic organic compound classified as a thiazole derivative. This compound exhibits diverse biological activities and is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide |
| CAS Number | 565165-72-2 |
| Molecular Formula | CHClFNOS |
| Molecular Weight | 302.73 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| LogP | 2.96 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function by inhibiting enzyme activity through binding to the active site or by modulating receptor functions via interactions with binding sites. This mechanism underlies its potential applications in treating various diseases, particularly cancer and inflammatory conditions .
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, possess significant anticancer properties. The presence of the thiazole ring along with specific substituents can enhance cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can significantly influence the compound's antiproliferative activity. Notably, compounds with electron-donating groups have exhibited increased cytotoxicity .
A study reported that related thiazole compounds demonstrated IC values in the low micromolar range against several cancer cell lines, which suggests that this compound may also exhibit similar potency .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to inhibit various enzymes involved in metabolic pathways associated with cancer progression and inflammatory responses. The specific interactions and inhibition mechanisms are still being elucidated but are thought to involve competitive inhibition at the enzyme's active site .
Case Studies
- Antitumor Activity Evaluation : A recent study evaluated the anticancer potential of several thiazole derivatives, including those structurally similar to this compound. The findings indicated significant growth inhibition in human colorectal cancer cell lines (HT29), with some derivatives showing IC values comparable to standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of thiazole derivatives on carbonic anhydrase enzymes. The results demonstrated that certain modifications to the thiazole core could enhance inhibitory potency, suggesting a promising avenue for developing effective enzyme inhibitors based on this scaffold .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
